Ethyl 3-cyclopentylpropanoate
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Overview
Description
Ethyl 3-cyclopentylpropanoate is an organic compound with the molecular formula C10H18O2. It is an ester derived from the reaction of cyclopentylpropanoic acid and ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-cyclopentylpropanoate can be synthesized through the esterification of cyclopentylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyclopentylpropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to yield cyclopentylpropanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions depending on the desired product.
Major Products Formed
Hydrolysis: Cyclopentylpropanoic acid and ethanol.
Reduction: Cyclopentylpropanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Ethyl 3-cyclopentylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-cyclopentylpropanoate involves its interaction with specific molecular targets, leading to various biochemical effects. The ester can undergo hydrolysis to release cyclopentylpropanoic acid, which may interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-cyclopentylpropanoate can be compared with other esters such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-cyclopentylpropanoate: Similar structure but with the ester group at a different position on the carbon chain.
Cyclopentyl acetate: Different ester but with a cyclopentyl group attached to an acetate moiety.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
ethyl 3-cyclopentylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-12-10(11)8-7-9-5-3-4-6-9/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPSVBXDXASTJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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